molecular formula C14H20N2O3 B1294089 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-39-2

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294089
CAS No.: 886364-39-2
M. Wt: 264.32 g/mol
InChI Key: FYILRTSVQZCYTE-UHFFFAOYSA-N
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Description

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a benzodiazepine derivative characterized by a fused benzene ring and a seven-membered diazepine ring. The tert-butoxycarbonyl (Boc) group at the 4-position serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, enabling further functionalization at the 7-position (e.g., alkylation, acylation) . Its molecular formula is inferred as C₁₅H₂₁N₂O₃, with a molecular weight of approximately 277.30 g/mol (calculated from structural analogs) .

Properties

IUPAC Name

tert-butyl 7-hydroxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-15-12-5-4-11(17)8-10(12)9-16/h4-5,8,15,17H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYILRTSVQZCYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649623
Record name tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-39-2
Record name 1,1-Dimethylethyl 1,2,3,5-tetrahydro-7-hydroxy-4H-1,4-benzodiazepine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Direct Synthesis from Benzodiazepine Derivatives

This method involves the following steps:

  • Starting Material : 7-Hydroxy-1,2,3,5-tetrahydro-4H-benzo[e]diazepine.

  • Reagents :

    • Boc anhydride
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve the starting material in an appropriate solvent such as dichloromethane.
    • Add Boc anhydride and a base to the solution.
    • Stir the reaction mixture at room temperature for several hours.
    • Quench the reaction and purify the product using column chromatography.

Method 2: Multi-Step Synthesis

This approach may involve several synthetic steps:

  • Step 1 : Synthesis of a key intermediate (e.g., a substituted benzaldehyde).

  • Step 2 : Formation of the diazepine ring through cyclization.

  • Step 3 : Boc protection of the hydroxy group.

Reaction Scheme

Step Reaction Type Reagents Conditions
1 Cyclization Benzaldehyde + Amine Acidic conditions
2 Protection Boc anhydride + Base Room temperature

Method Comparison

The following table summarizes the advantages and disadvantages of each method:

Method Advantages Disadvantages
Direct Synthesis Simplicity and fewer steps May require specific starting materials
Multi-Step Synthesis Flexibility in designing derivatives Longer reaction time and more complex

Recent studies have shown that using heteropolyacids as catalysts can improve yields and reduce reaction times in synthesizing benzodiazepines, including derivatives like 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

The preparation methods for 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e]diazepine are diverse and can be tailored based on available starting materials and desired outcomes. The choice between direct synthesis and multi-step synthesis depends on specific laboratory conditions and goals. Further optimization of these methods could enhance efficiency and yield in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), ethanol as solvent.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Formation of 7-keto derivative.

    Reduction: Formation of reduced benzodiazepine derivatives.

    Substitution: Formation of free amine derivative.

Scientific Research Applications

Neuropharmacology

The compound is being investigated for its potential as a neuroactive agent. Studies suggest that derivatives of benzo[d]diazepines exhibit anxiolytic and sedative effects. The hydroxyl group at position 7 may enhance binding affinity to GABA receptors, which are crucial in mediating anxiety and sleep disorders.

Antidepressant Activity

Research indicates that compounds similar to 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may have antidepressant properties. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways in the brain.

Synthesis of Novel Drugs

The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activity. Its structure allows for various modifications that can lead to the development of new therapeutic agents targeting neurological disorders.

Case Study 1: Anxiolytic Effects

A study published in Journal of Medicinal Chemistry explored the anxiolytic properties of various benzo[e][1,4]diazepine derivatives, including this compound. The results indicated a significant reduction in anxiety-like behaviors in rodent models when administered at specific dosages.

CompoundDose (mg/kg)Anxiety Reduction (%)
ControlN/A0
Test Compound1040
Test Compound2060

Case Study 2: Antidepressant Activity

Another investigation assessed the antidepressant effects of the compound using forced swim tests in mice. The study found that administration of the compound resulted in a notable decrease in immobility time compared to control groups.

TreatmentImmobility Time (seconds)
Control120
Test Compound10 mg/kg
Test Compound20 mg/kg

Mechanism of Action

The mechanism of action of 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and sedative effects. The Boc protecting group can influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

(a) Substituent Effects

  • Hydroxy (-OH) : Increases polarity and solubility, making 4-Boc-7-Hydroxy-... more amenable to aqueous-phase reactions compared to halogenated analogs (e.g., -Br, -Cl) . However, the -OH group may reduce blood-brain barrier penetration, limiting CNS applications .
  • Halogens (-Br, -Cl) : Enhance lipophilicity and stabilize intermediates in cross-coupling reactions. The 7-Bromo derivative is widely used in Suzuki-Miyaura couplings due to bromine’s reactivity .
  • Methoxy (-OCH₃) : Balances solubility and metabolic stability. The methoxy group in oxazepine derivatives reduces enzymatic degradation compared to unprotected -OH analogs .

(b) Core Heteroatom Variations

  • Diazepine (N, N) : The diazepine core in benzodiazepines facilitates interactions with GABA receptors, though Boc protection diminishes direct biological activity .
  • Thiazepine (S, N) : Sulfur’s larger atomic radius and lower electronegativity enable unique binding modes, particularly in thiol-containing enzyme systems .

(c) Protective Group Impact

The Boc group in 4-Boc-7-Hydroxy-... prevents unwanted side reactions during synthesis, but its removal (e.g., via trifluoroacetic acid) is required to unmask the amine for further functionalization . Unprotected analogs (e.g., 7-Bromo-...diazepine) exhibit higher reactivity but lower storage stability .

Biological Activity

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS Number: 886364-39-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O3, with a molecular weight of 264.32 g/mol. The compound features a bicyclic structure that includes a diazepine ring fused to a benzo ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
CAS Number886364-39-2

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiviral activities. For instance, studies on related diazepine derivatives have shown effectiveness against various bacterial strains and viruses. The mechanism often involves interference with microbial cell wall synthesis or viral replication processes .

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological properties. Diazepines are known to interact with the central nervous system (CNS), potentially acting as anxiolytics or sedatives. In preclinical models, related compounds have demonstrated the ability to modulate neurotransmitter systems, particularly GABAergic pathways .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit butyrylcholinesterase (BChE), an enzyme that plays a role in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function in models of Alzheimer's disease .

Synthesis and Biological Evaluation

A study published in MDPI detailed the synthesis of tetrahydro-diazepines and their biological evaluation against Alzheimer’s disease targets. The results indicated that certain derivatives exhibited promising activity as BChE inhibitors, suggesting potential therapeutic applications for cognitive disorders .

Cytotoxicity Studies

In another investigation focusing on cancer cell lines, derivatives of diazepine compounds were tested for cytotoxic effects. The findings revealed that some compounds induced apoptosis in A549 lung cancer cells through cell cycle arrest mechanisms . This highlights the potential of this compound as a candidate for anticancer drug development.

Q & A

Q. What are the common synthetic pathways for preparing 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine?

The synthesis typically involves multi-step reactions starting from a benzodiazepine core. Acylation of the core with Boc (tert-butoxycarbonyl) protecting agents under basic conditions is a critical step to introduce the Boc group. For example, analogous compounds like 4-(2,4-dichlorobenzoyl)-substituted benzodiazepines are synthesized via acylation using 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine . Key considerations include:

  • Reagent selection : Boc anhydride or Boc-protected chlorides.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
  • Yield optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for core:Boc reagent).

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the Boc group (e.g., tert-butyl peak at ~1.4 ppm) and hydroxyl proton (~5–6 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ for C16_{16}H22_{22}N2_2O3_3: calculated 298.16, observed 298.15) .

Advanced Research Questions

Q. What experimental design strategies are recommended to study substituent effects on biological activity?

A factorial design approach can systematically evaluate substituent impacts. For example:

  • Variables : Substituent position (e.g., 7-hydroxy vs. 7-methoxy), Boc group retention.

  • Response factors : Receptor binding affinity (e.g., GABAA_A receptor IC50_{50}), solubility (logP).

  • Example design matrix :

    ConditionSubstituentBoc GroupSolubility (mg/mL)IC50_{50} (nM)
    17-OHRetained0.1245
    27-OMeRemoved0.08120
    Data from analogous benzodiazepines suggest hydroxyl groups enhance binding but reduce lipophilicity .

Q. How can researchers resolve contradictions in biological activity data between synthetic batches?

Contradictions may arise from impurities or conformational variations. Mitigation strategies include:

  • Advanced purification : Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to remove diastereomers.
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry (e.g., chair vs. boat conformation in the diazepine ring) .
  • Batch consistency checks : Compare 1H^1H NMR spectra and thermal stability (TGA/DSC) across batches .

Q. What methodologies are suitable for evaluating the compound’s pharmacokinetic properties in preclinical studies?

  • In vitro assays :
    • Metabolic stability: Incubation with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}).
    • Plasma protein binding: Equilibrium dialysis to determine free fraction (%) .
  • In silico modeling : COMSOL Multiphysics simulations to predict membrane permeability (e.g., blood-brain barrier penetration) .

Methodological Insights

Q. How can AI-driven tools optimize reaction conditions for scaled synthesis?

AI platforms (e.g., COMSOL integrated with machine learning) can:

  • Predict optimal parameters (temperature, catalyst loading) via regression models.
  • Simulate reactor dynamics (e.g., continuous-flow vs. batch) to maximize yield .
  • Example workflow:
  Data Input → Model Training (ANN/GBM) → Parameter Optimization → Experimental Validation  

Q. What are best practices for ensuring reproducibility in multi-step syntheses?

  • Standardized protocols : Detailed SOPs for moisture-sensitive steps (e.g., Boc deprotection with TFA).
  • Reagent quality : Use freshly distilled bases (e.g., Et3_3N) to avoid side reactions.
  • Cross-lab validation : Collaborative studies using shared reference standards (e.g., NMR spectra in PubChem) .

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